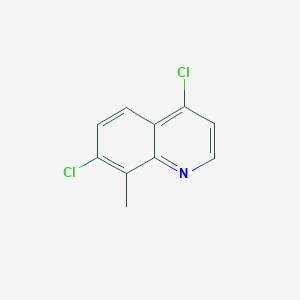

4,7-Dichloro-8-methylquinoline

Description

The Significance of Quinoline (B57606) Derivatives in Modern Chemical Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in modern chemical sciences. jetir.orgresearchgate.net First extracted from coal tar in 1834, the quinoline ring system is a prominent feature in a vast array of natural products, particularly alkaloids, and synthetic compounds. jetir.orgorientjchem.org Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse biological targets, leading to a wide spectrum of pharmacological activities. nih.gov These activities include antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. jetir.orgorientjchem.org

The versatility of the quinoline structure allows for extensive modification through the introduction of various functional groups at different positions on the bicyclic system. orientjchem.org This adaptability enables chemists to fine-tune the electronic and steric properties of the molecules, enhancing their efficacy, target selectivity, and pharmacological profiles. researchgate.net Consequently, numerous quinoline-based drugs have been successfully developed and commercialized, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. researchgate.net Beyond medicine, quinoline derivatives are integral to materials science, where they are used in the development of ligands for organometallic catalysis, sensors, and organic light-emitting diodes (OLEDs). jetir.orgresearchgate.net The continuous exploration of new synthetic methodologies and the functionalization of the quinoline core underscore its enduring importance in both academic and industrial research. researchgate.netnih.gov

Positioning of 4,7-Dichloro-8-methylquinoline within the Quinoline Compound Class

This compound is a distinct member of the halogenated quinoline derivatives, a subclass of compounds that has garnered significant attention for its chemical reactivity and potential applications. Its structure is characterized by a quinoline core substituted with two chlorine atoms at positions 4 and 7, and a methyl group at position 8. This specific substitution pattern defines its chemical behavior and positions it as a valuable chemical building block and intermediate in organic synthesis. sigmaaldrich.com

The presence of two chlorine atoms, particularly the one at the 4-position, renders the molecule susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is central to its role as an intermediate in the synthesis of more complex molecules with tailored properties. Historically, compounds with this structural motif have been crucial in the development of pharmaceuticals. For instance, a 1950 patent identified this compound as a key intermediate in the preparation of novel antimalarial agents. google.com Its utility lies in its capacity to serve as a scaffold upon which further molecular complexity can be built, leading to compounds with potential therapeutic value.

Historical Trajectories and Milestones in Dichloroquinoline Research

The investigation of quinoline and its derivatives has a rich history, beginning with the isolation of quinine (B1679958) from cinchona bark and the subsequent race to synthetically produce antimalarial compounds. A pivotal moment in this field was the observation in 1891 that a synthetic dye, methylene (B1212753) blue, possessed antimalarial properties, which spurred the development of synthetic quinoline-based drugs. jetir.org This led to the synthesis of the first synthetic antimalarial, Pamaquine, an 8-aminoquinoline (B160924) derivative, in the 1920s. jetir.org

Research into dichloro-substituted quinolines gained significant momentum in the mid-20th century as part of extensive programs to develop new antimalarial drugs. 4,7-Dichloroquinoline (B193633), a closely related analogue to the title compound, became a cornerstone in this effort and serves as a crucial precursor for the synthesis of widely used antimalarials like chloroquine and amodiaquine. orgsyn.orgresearchgate.netresearchgate.net The synthetic procedures for creating these dichloro-derivatives, often involving the cyclization of anilines followed by chlorination, were developed and optimized during this period. orgsyn.org The patent for the preparation of this compound in 1950 highlights the strategic importance of this specific substitution pattern during an era focused on expanding the arsenal (B13267) of quinoline-based pharmaceuticals. google.comgoogle.com This historical context establishes dichloroquinolines as a significant class of compounds that have played a vital role in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 643039-79-6 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| Appearance | Solid |

| InChI Key | RQZPQJSDRNYOBI-UHFFFAOYSA-N |

| SMILES String | Cc1c(Cl)ccc2c(Cl)ccnc12 |

Source: sigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZPQJSDRNYOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589022 | |

| Record name | 4,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643039-79-6 | |

| Record name | 4,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 643039-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4,7 Dichloro 8 Methylquinoline

Classical and Contemporary Synthetic Pathways

Traditional synthetic routes to 4,7-dichloro-8-methylquinoline rely on well-established named reactions in heterocyclic chemistry, often involving harsh conditions. These methods have been refined over time to improve yields and scalability.

Multi-Step Synthesis from Precursor Compounds

A prominent classical synthesis of this compound begins with the precursor 2-amino-6-chlorotoluene. google.com This process involves a condensation reaction followed by a cyclization, decarboxylation, and chlorination sequence.

The initial step involves the reaction of 2-amino-6-chlorotoluene with sodium oxalacetic ester in a solvent like a eutectic mixture of diphenyl ether and diphenyl (commercially known as Dowtherm), in the presence of hydrochloric acid. google.com This condensation forms an anil, specifically ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate. This intermediate is then cyclized at high temperatures (around 240-250°C) to yield the corresponding quinoline (B57606) ester, 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester. google.com Saponification of the ester followed by acidification yields the carboxylic acid.

A widely used and analogous approach for synthesizing the closely related 4,7-dichloroquinoline (B193633) is the Gould-Jacobs reaction. wikipedia.orgorgsyn.org This methodology can be adapted for this compound by starting with 2-methyl-3-chloroaniline. The aniline (B41778) is first condensed with an alkoxymethylene malonate, such as diethyl ethoxymethylenemalonate, to form a phenylmethylene malonate intermediate. orgsyn.orgfly-chem.com This is followed by a thermal cyclization reaction, typically carried out in a high-boiling solvent like Dowtherm A, to construct the quinoline ring system, affording an ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. orgsyn.org Subsequent hydrolysis (saponification) of the ester group yields the corresponding carboxylic acid, which is then poised for decarboxylation and chlorination. orgsyn.org

| Reaction Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |

| Condensation | 2-amino-6-chlorotoluene, Sodium oxalacetic ester | HCl, Dowtherm, ~60°C | Ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate | google.com |

| Cyclization | Ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate | Dowtherm, 240-250°C | 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester | google.com |

| Saponification | 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester | NaOH (aq) | 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid | google.com |

Strategic Decarboxylation and Chlorination Reactions

The final stages of the classical synthesis involve crucial decarboxylation and chlorination steps to install the desired chloro substituents. Following the formation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid, the molecule must undergo decarboxylation. This is typically achieved by heating the acid in a high-boiling solvent such as diphenyl ether to approximately 230°C. google.com This thermal process expels carbon dioxide, yielding 7-chloro-8-methyl-4-hydroxyquinoline.

The final and critical transformation is the conversion of the 4-hydroxy group into a chloro group. This is a standard procedure in quinoline chemistry, accomplished by treating the 4-hydroxyquinoline (B1666331) intermediate (also known as a 4-quinolinol) with a strong chlorinating agent. wikipedia.org Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. google.comorgsyn.org The reaction is typically performed by heating the 4-quinolinol with phosphorus oxychloride, sometimes in a solvent, to yield the target molecule, this compound. google.comgoogle.com The product is then isolated by neutralizing the reaction mixture, which causes the final product to precipitate. google.com

| Reaction | Substrate | Reagents/Conditions | Product | Reference |

| Decarboxylation | 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid | Diphenyl ether, ~230°C | 7-chloro-8-methyl-4-hydroxyquinoline | google.com |

| Chlorination | 7-chloro-8-methyl-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃), ~100°C | This compound | google.com |

Mechanistic Insights into Key Reaction Steps

The Gould-Jacobs reaction pathway involves several distinct mechanistic steps. The initial reaction between the aniline and the malonate derivative is a nucleophilic addition-elimination at the electron-deficient double bond of the malonate, forming an enamine intermediate. The subsequent thermal cyclization is a pericyclic reaction, specifically a 6π-electrocyclization, followed by tautomerization to form the aromatic quinoline ring.

The decarboxylation of the quinoline carboxylic acid at high temperatures proceeds through a cyclic transition state, facilitated by the hydroxyl group at the 4-position, leading to the formation of an enol which tautomerizes to the more stable 4-quinolinol.

The chlorination of the 4-hydroxyquinoline (4-quinolinol) with phosphorus oxychloride is a nucleophilic substitution reaction. The oxygen of the quinolinol (which exists in tautomeric equilibrium with the quinolinone form) attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphite ester intermediate. This intermediate is a good leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate (B84403) group to yield the 4-chloro derivative.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly favors catalytic methods to enhance efficiency, reduce waste, and allow for milder reaction conditions. While specific catalytic syntheses for this compound are not extensively documented, general catalytic strategies for quinoline synthesis are well-established and applicable. nih.govacs.org

Palladium-Catalyzed Amination and Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds, which are fundamental to constructing the quinoline scaffold. nih.gov A hypothetical, yet plausible, approach to this compound could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction. bhu.ac.in For example, a suitably substituted dihalobenzene could be coupled with a functionalized pyridine (B92270) derivative to assemble the core structure.

The Heck reaction, which couples an alkene with a halide, could also be employed. nih.govbhu.ac.in A synthetic strategy might involve the coupling of an ortho-amino-substituted styrene (B11656) derivative with a vinyl halide, followed by an intramolecular cyclization to form the quinoline ring. While these specific applications to this compound are speculative, they are based on well-precedented palladium-catalyzed methodologies used in the synthesis of complex quinoline and quinolinone structures. nih.gov

Utilization of Organometallic Reagents for Selective Functionalization

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles and strong bases widely used in organic synthesis. libretexts.org In the context of quinoline chemistry, they can be used for the selective functionalization of the heterocyclic ring.

For a molecule like this compound, selective functionalization can be challenging. However, modern techniques using mixed lithium-magnesium organometallic reagents have shown promise for the selective metalation and subsequent reaction of chloro-substituted quinolines. durham.ac.uk For instance, a halogen-magnesium exchange could be performed selectively at one of the chloro positions, creating a quinolinyl Grignard reagent. This organometallic intermediate could then react with various electrophiles to introduce new functional groups, demonstrating a powerful strategy for derivatization. durham.ac.uk It is crucial that such reagents are used on substrates lacking acidic protons (like alcohols or primary/secondary amines) to prevent simple acid-base reactions. libretexts.org

Emerging Technologies in Synthetic Organic Chemistry

Recent advancements in synthetic organic chemistry have moved beyond traditional batch processing, embracing technologies that offer enhanced control over reaction parameters, leading to improved yields, purity, and safety profiles. Two such transformative technologies, microwave-assisted synthesis and flow chemistry, are particularly relevant to the production of this compound. These methods address many of the limitations of classical synthetic approaches, such as long reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgmdpi.comeurekaselect.com By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes. researchgate.net This rapid heating, along with the potential for high temperatures and pressures, can lead to higher yields and cleaner reaction profiles. rsc.org

In the synthesis of quinoline scaffolds, microwave irradiation has been successfully employed in various classic named reactions, including the Skraup, Doebner–Von Miller, and Friedländer syntheses. mdpi.com For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a related polychlorinated quinoline, has been effectively achieved using microwave heating of a substituted acetanilide (B955) with dimethylformamide and phosphorus oxychloride. jmpas.com This precedent suggests that the cyclization and chlorination steps involved in forming this compound could be significantly optimized through microwave-assisted techniques.

The key advantages of employing microwave-assisted synthesis include precise temperature control, uniform heating, and the ability to perform reactions in solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comeurekaselect.com The following table illustrates a comparative analysis of a hypothetical microwave-assisted synthesis of a quinoline derivative versus a conventional heating method, based on findings for structurally similar compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 24 hours | 5 - 30 minutes |

| Temperature (°C) | 150 - 250 | 100 - 200 |

| Yield (%) | 40 - 60 | 70 - 95 |

| Solvent | High-boiling point solvents | Often solvent-free or minimal solvent |

| Energy Consumption | High | Low |

This table presents representative data compiled from various sources on quinoline synthesis and is intended for illustrative purposes.

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production to a continuous, streamlined manufacturing process. azolifesciences.com In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. azolifesciences.com This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to highly consistent product quality. rsc.org

The application of flow chemistry is particularly advantageous for the scalable production of fine chemicals and active pharmaceutical ingredients. azolifesciences.com For the synthesis of quinolines, flow chemistry enables the safe handling of hazardous reagents and intermediates due to the small reaction volumes at any given point in time. rsc.org Furthermore, the high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, which is crucial for controlling highly exothermic reactions. rsc.org

Research into the continuous flow synthesis of quinolines has demonstrated the potential for high throughput, with some processes achieving production rates of over one gram per hour. researchgate.netresearchgate.net A multi-step flow synthesis can be designed to telescope several reaction steps, thereby minimizing manual handling and purification of intermediates. thieme-connect.de This approach not only improves efficiency but also reduces waste generation. azolifesciences.com The table below outlines typical parameters for a scalable flow chemistry process for the synthesis of a substituted quinoline, showcasing its potential for industrial-scale production.

| Parameter | Laboratory Scale | Pilot/Production Scale |

| Flow Rate (mL/min) | 0.1 - 10 | 10 - 500 |

| Reactor Volume (mL) | 1 - 20 | 100 - 5000 |

| Residence Time (min) | 1 - 60 | 5 - 120 |

| Temperature (°C) | 25 - 150 | 50 - 200 |

| Throughput ( g/hour ) | 0.1 - 5 | 10 - 1000+ |

This table provides a generalized representation of parameters in flow chemistry for quinoline synthesis and is for illustrative purposes.

The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring and optimization of the reaction, ensuring high fidelity and minimizing the formation of byproducts. azolifesciences.com The scalability of flow processes can often be achieved by either extending the operation time or by "numbering up"—running multiple reactor systems in parallel. rsc.org

Advanced Studies in Chemical Reactivity and Derivatization of 4,7 Dichloro 8 Methylquinoline

Nucleophilic Substitution Reactions

The presence of two chlorine atoms on the quinoline (B57606) core, particularly the one at the C4-position, makes 4,7-dichloro-8-methylquinoline highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C4-position is significantly activated by the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the displacement of the chloride ion. The C7-position is less activated and generally requires more forcing conditions for substitution. This difference in reactivity allows for selective functionalization.

The introduction of amino functionalities onto the quinoline scaffold is a key strategy in medicinal chemistry. In reactions with this compound, primary and secondary amines preferentially attack the C4-position due to its enhanced electrophilicity. This regioselectivity is a well-documented phenomenon in related 4,7-dichloroquinoline (B193633) systems. wikipedia.orgnih.gov The reaction typically proceeds by heating the dichloroquinoline with an excess of the desired amine, either neat or in a high-boiling solvent. nih.gov This leads to the selective formation of 4-amino-7-chloro-8-methylquinoline (B1285058) derivatives. Substitution at the C7 position is generally not observed under these conditions, preserving the chlorine at this position for potential subsequent modifications.

Table 1: Regioselective Amination of this compound This table presents expected outcomes based on the known reactivity of 4,7-dichloroquinolines.

| Nucleophile | Reagent/Conditions | Expected Product |

| Primary Aliphatic Amine | Ethane-1,2-diamine, 130 °C | N-(7-Chloro-8-methylquinolin-4-yl)ethane-1,2-diamine |

| Secondary Aliphatic Amine | N,N-Dimethyl-propane-1,3-diamine, 130 °C | N'-(7-Chloro-8-methylquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine |

| Primary Arylamine | Aniline (B41778), heat | N-(7-Chloro-8-methylquinolin-4-yl)aniline |

Sulfur-containing quinoline derivatives can be accessed through nucleophilic substitution pathways involving sulfur-based nucleophiles. Thiation can be achieved by reacting this compound with reagents like thiourea (B124793). In related 2,4-dichloro-8-methylquinoline (B1596889) systems, thiourea has been shown to displace the C4-chloride, which upon hydrolysis yields a thione. mdpi.comresearchgate.net A similar reaction is anticipated for the 4,7-dichloro analogue.

Sulfanylation, the introduction of a thioether linkage, can be accomplished by treating the substrate with various thiols (alkanethiols or thiophenols) in the presence of a base such as sodium ethoxide. mdpi.comresearchgate.net The base deprotonates the thiol to generate a more potent thiolate nucleophile, which then selectively displaces the C4-chloride to yield 4-(alkylthio)- or 4-(arylthio)-7-chloro-8-methylquinolines.

Table 2: Thiation and Sulfanylation of this compound This table outlines potential synthetic routes based on reactions of analogous chloroquinolines. mdpi.comresearchgate.net

| Reaction Type | Nucleophile/Reagent | Expected Intermediate/Product |

| Thiation | Thiourea, then hydrolysis | 7-Chloro-8-methylquinoline-4(1H)-thione |

| Sulfanylation | Ethanethiol, Sodium ethoxide | 4-(Ethylthio)-7-chloro-8-methylquinoline |

| Sulfanylation | Thiophenol, Sodium ethoxide | 7-Chloro-8-methyl-4-(phenylthio)quinoline |

The azido (B1232118) group is a versatile functional group that can be readily converted into an amine via reduction or participate in cycloaddition reactions. The synthesis of 4-azido-7-chloro-8-methylquinoline can be achieved through a nucleophilic substitution reaction with an azide (B81097) salt, such as sodium azide (NaN₃), typically in a polar aprotic solvent like DMF. researchgate.net As with other nucleophiles, the substitution is highly regioselective for the C4 position. researchgate.netsciforum.net

Similarly, hydrazination involves the reaction with hydrazine (B178648) hydrate. This reaction also proceeds selectively at the C4 position to yield 4-hydrazino-7-chloro-8-methylquinoline. mdpi.comsciforum.nettandfonline.com The resulting hydrazino group is a useful synthetic handle for constructing fused heterocyclic systems or for conversion to other functionalities.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution on the this compound core is directed by the combined electronic effects of the existing substituents and the heterocyclic ring system. The quinoline nitrogen deactivates the pyridine (B92270) ring (positions 2, 3, 4) towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring. The C7-chloro and C8-methyl groups direct incoming electrophiles. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.

Reductive and Oxidative Transformations

The this compound molecule possesses sites amenable to both reduction and oxidation.

Reductive Transformations: Catalytic hydrogenation of the quinoline ring system can lead to the formation of tetrahydroquinolines. The specific product depends on the catalyst and reaction conditions. Research on 8-substituted quinolines has shown that ruthenium-based catalysts can selectively reduce the carbocyclic ring, yielding 5,6,7,8-tetrahydroquinolines. rsc.org Conversely, other catalytic systems, often based on cobalt, are known to selectively reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinolines. nih.gov For this compound, catalytic hydrogenation could potentially lead to the reduction of the benzene (B151609) ring, the pyridine ring, or both, along with possible dehalogenation under certain conditions. Studies on 8-methylquinoline (B175542) have demonstrated that it can be fully hydrogenated to decahydro-8-methylquinoline. nih.govrsc.org

Oxidative Transformations: The methyl group at the C8 position is a prime target for oxidation. The benzylic-like position of the methyl group facilitates its oxidation to an aldehyde or a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, selenium dioxide is a classic reagent for oxidizing methyl groups on heteroaromatic rings to aldehydes. researchgate.net More powerful oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can achieve complete oxidation to the corresponding 8-carboxylic acid derivative. pvamu.eduyoutube.com Recent methods also describe metal-free oxidation using hypervalent iodine reagents to achieve this transformation chemoselectively. researchgate.net A notable industrial process involves the oxidation of a related chloromethylquinoline to quinclorac (B55369) (a quinoline carboxylic acid) using oxygen with a multi-component catalyst system. researchgate.net

Functional Group Interconversions of Halogen and Methyl Substituents

Beyond direct substitution, the halogen and methyl groups on this compound can be interconverted into other functionalities.

Halogen Interconversions: The chloro groups can be subjected to various transformations. Reductive dehalogenation can be achieved using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, selectively removing the chlorine atoms to yield 8-methylquinoline. The relative reactivity (C4 vs. C7) would depend on the specific conditions. Furthermore, while nucleophilic substitution is the most common reaction, the chloro groups could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily at the more reactive C4 position.

Methyl Group Interconversions: The C8-methyl group can be functionalized via free-radical halogenation (e.g., using N-bromosuccinimide, NBS) to produce an 8-(halomethyl)quinoline. This halomethyl intermediate is a versatile electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles (e.g., cyanide, alkoxides, amines) to introduce a wide range of functional groups at this position. This two-step sequence significantly expands the synthetic utility of the 8-methyl substituent beyond what can be achieved by direct oxidation.

An in-depth spectroscopic analysis of the chemical compound this compound is not possible at this time due to a lack of available scientific data for this specific molecule.

Extensive searches for experimental or calculated spectroscopic information, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, have not yielded results for this compound. While spectral data is available for related compounds such as 4,7-dichloroquinoline and various other methylated or chlorinated quinoline derivatives, this information cannot be used to accurately describe the spectroscopic properties of the specific compound .

To provide a thorough and scientifically accurate characterization as requested, detailed experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Raman spectroscopy, or reliable computational studies for this compound, would be required. Such data is not currently present in the accessible scientific literature and chemical databases. Therefore, the generation of the requested article with the specified in-depth analysis and data tables is not feasible without the foundational scientific information.

In Depth Spectroscopic Characterization and Structural Elucidation of 4,7 Dichloro 8 Methylquinoline

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of a molecule by measuring the transitions between different electronic energy levels. For an aromatic heterocyclic compound like 4,7-dichloro-8-methylquinoline, these techniques reveal information about its conjugated π-system.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The quinoline (B57606) ring system, being an aromatic heterocycle, exhibits characteristic electronic transitions.

The primary electronic transitions observed in compounds like this compound are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). The π→π* transitions are typically of high intensity and arise from the conjugated π-system of the quinoline nucleus. The n→π* transition involves the non-bonding electrons on the nitrogen atom and is generally of lower intensity. masterorganicchemistry.com The absorption maxima (λmax) are influenced by the solvent polarity and the nature of substituents on the quinoline ring. For instance, chloro and methyl groups can cause slight shifts in the absorption bands compared to the parent quinoline molecule.

While specific experimental spectra for this compound are not extensively published, the expected transitions can be inferred from data on closely related structures like 5,7-dichloro-8-hydroxyquinoline and 5,7-dibromo-8-hydroxy quinoline. eurjchem.comasianpubs.org These studies confirm that substituted quinolines display distinct absorption bands in the UV region, typically between 200 and 400 nm.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Probable Wavelength Range (λmax) | Associated Chromophore |

|---|---|---|

| π→π* | ~230-280 nm | Quinoline aromatic system |

| π→π* | ~300-350 nm | Quinoline aromatic system |

| n→π* | >350 nm (low intensity) | Nitrogen lone pair |

Note: The values presented are estimations based on the general spectroscopic behavior of substituted quinoline derivatives and may vary depending on the solvent and specific experimental conditions.

Fluorescence is the emission of light from a molecule after it has absorbed light, specifically a transition from an excited singlet state to the ground state. Phosphorescence is a similar process but involves a transition from an excited triplet state. Many quinoline derivatives are known to be fluorescent, and this property is highly sensitive to their molecular structure and environment. mdpi.com

The potential for this compound to exhibit fluorescence would depend on the efficiency of radiative decay from its lowest excited singlet state versus non-radiative decay processes. Substituents and their positions on the quinoline ring play a crucial role in determining the fluorescence quantum yield. mdpi.com For example, 8-hydroxyquinoline (B1678124) derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. nih.gov

Currently, there is a lack of specific published data on the fluorescence or phosphorescence characteristics of this compound. Experimental studies would be required to determine its emission spectrum, fluorescence lifetime, and quantum yield. Such studies would provide valuable information about the molecule's excited-state dynamics.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be uniquely matched to a specific combination of atoms. nih.gov

For this compound (C₁₀H₇Cl₂N), HRMS can unequivocally confirm its elemental composition. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three distinct peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.

Table 2: Calculated Exact Masses and Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₇Cl₂N)

| Ion | Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₁₀H₇³⁵Cl₂N | 210.9956 | 100.0 |

| [M+2]⁺ | C₁₀H₇³⁵Cl³⁷ClN | 212.9926 | 65.1 |

| [M+4]⁺ | C₁₀H₇³⁷Cl₂N | 214.9897 | 10.6 |

Note: The calculated m/z values correspond to the most abundant isotopic composition for each peak.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. rsc.org

The fragmentation pattern of this compound can be predicted based on studies of the closely related compound 4,7-dichloroquinoline (B193633) (DCQ). researchgate.netnih.gov In positive-ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments. Common fragmentation pathways for chloroquinoline derivatives include the loss of a chlorine atom (Cl•) or the neutral loss of hydrogen chloride (HCl). researchgate.netnih.gov Further fragmentation could involve cleavage of the quinoline ring system.

Table 3: Plausible MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 211.9984 | HCl | 176.0423 | [M+H-HCl]⁺ |

| 211.9984 | Cl• | 177.0502 | [M+H-Cl]⁺ |

| 177.0502 | HCl | 141.0551 | [M+H-Cl-HCl]⁺ |

Note: These fragmentation pathways are proposed based on the known behavior of similar chloroquinoline structures. researchgate.netnih.gov The m/z values are calculated for the monoisotopic masses.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dichloro-8-hydroxyquinoline |

| 5,7-dibromo-8-hydroxy quinoline |

| 8-hydroxyquinoline |

| 4,7-dichloroquinoline |

Computational Chemistry and Theoretical Investigations of 4,7 Dichloro 8 Methylquinoline

Quantum Mechanical Calculations

Quantum mechanical calculations are essential for predicting the molecular properties of compounds without the need for empirical data. researchgate.net These methods, based on solving the Schrödinger equation, provide insights into molecular structure, stability, and reactivity. researchgate.net

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govscirp.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. researchgate.net For 4,7-dichloro-8-methylquinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to perform geometry optimization. nih.govdergipark.org.trrjptonline.org This process identifies the lowest energy arrangement of the atoms, providing key ground state properties.

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-Cl, C-N, and C-C bond lengths within the quinoline (B57606) ring system would be determined, along with the geometry of the methyl group. These calculated parameters can be compared with experimental data for similar molecules to validate the computational model. dergipark.org.tr

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C7-Cl | 1.75 Å |

| Bond Length | C8-C(H3) | 1.51 Å |

| Bond Angle | C3-C4-C9 | 120.5° |

| Bond Angle | C6-C7-C8 | 121.0° |

| Dihedral Angle | C5-C6-C7-Cl | 180.0° |

Note: These values are illustrative and represent typical results from DFT calculations on similar halogenated and methylated quinoline systems.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. nih.govcnr.it TD-DFT calculates the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, which corresponds to the absorption of light. benasque.org

These calculations predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Visible spectrum. rjptonline.org The results can help understand the electronic transitions, such as π→π* and n→π*, that are characteristic of aromatic heterocyclic systems. For this compound, the presence of chlorine atoms and a methyl group would be expected to influence the transition energies compared to the parent quinoline molecule.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.045 |

| S0 → S2 | 4.10 | 302 | 0.120 |

| S0 → S3 | 4.55 | 272 | 0.350 |

Note: This table presents a hypothetical output for the lowest energy electronic transitions as would be predicted by TD-DFT.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio technique in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu It solves the Schrödinger equation by assuming that each electron moves in an average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. wikipedia.orgmit.edu

While HF is computationally less intensive than more advanced methods, its neglect of electron correlation means it often provides less accurate quantitative results for properties like reaction energies. pku.edu.cn However, HF is a crucial starting point for more sophisticated post-Hartree-Fock methods and provides a good qualitative description of the electronic structure, molecular orbitals, and orbital energies. gatech.edupku.edu.cniyte.edu.tr For this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies, which are fundamental for understanding the molecule's electronic framework.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical reactivity. Computational analysis provides descriptors that can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comkg.ac.rs The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. kg.ac.rs The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. youtube.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 3: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: These values are representative of what might be obtained from a DFT calculation on a substituted quinoline.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would be expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons. The chlorine atoms, being highly electronegative, would also create negative potential regions. The hydrogen atoms of the aromatic rings and the methyl group would likely correspond to areas of positive potential. bhu.ac.in This visualization provides an intuitive guide to the molecule's reactive behavior. uni-muenchen.de

Fukui Functions and Conceptual DFT Descriptors

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for predicting the reactivity of molecular systems. Conceptual DFT introduces descriptors that help in understanding and predicting the sites of electrophilic, nucleophilic, and radical attacks. One of the most important of these is the Fukui function, which describes the change in electron density at a given point in a molecule when an electron is added or removed.

The Fukui functions, denoted as f(r), can be condensed to atomic sites to predict the local reactivity. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron addition)

f-(r): for electrophilic attack (electron removal)

f0(r): for radical attack

These functions can be calculated using the principles of DFT, and their values for each atom in this compound would indicate the most probable sites for different types of chemical reactions. For instance, the atom with the highest f+(r) value would be the most susceptible to nucleophilic attack.

Other important conceptual DFT descriptors include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

An illustrative table of condensed Fukui functions for this compound is presented below. Please note that this data is hypothetical and serves to demonstrate how such results would be presented in a computational study.

| Atom | f+ | f- | f0 |

| C2 | 0.12 | 0.08 | 0.10 |

| C3 | 0.05 | 0.15 | 0.10 |

| C4 | 0.18 | 0.03 | 0.11 |

| C5 | 0.09 | 0.11 | 0.10 |

| C6 | 0.07 | 0.13 | 0.10 |

| C7 | 0.04 | 0.02 | 0.03 |

| C8 | 0.03 | 0.05 | 0.04 |

| N1 | 0.25 | 0.01 | 0.13 |

| Cl(C4) | 0.10 | 0.20 | 0.15 |

| Cl(C7) | 0.07 | 0.22 | 0.15 |

| C(CH3) | 0.01 | 0.01 | 0.01 |

Intermolecular Interactions and Molecular Stability Profiling

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules. NCI analysis is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is based on the electron density and its derivatives.

The results of an NCI analysis are typically presented as a 3D plot where different types of interactions are color-coded. For example:

Blue or Green: Indicates strong attractive interactions like hydrogen bonds.

Green or Yellow: Represents weaker van der Waals interactions.

Red: Signifies repulsive interactions or steric clashes.

For this compound, an NCI analysis would reveal the intramolecular interactions that contribute to its conformational stability. For instance, potential weak interactions could exist between the chlorine atoms and the hydrogen atoms of the methyl group or the quinoline ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). This delocalization leads to a stabilization of the molecule, and the stabilization energy (E(2)) can be calculated using second-order perturbation theory.

Key interactions that can be analyzed include:

π → π* interactions: Indicating delocalization within the aromatic system of the quinoline ring.

n → σ* and n → π* interactions: Involving the lone pairs (n) of the nitrogen and chlorine atoms.

σ → σ* interactions: Representing hyperconjugative effects, for example, from the C-H bonds of the methyl group to adjacent anti-bonding orbitals.

A study on a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed significant π → π* interactions within the quinoline ring system, contributing to its stability. dergi-fytronix.com A similar pattern would be expected for this compound. An illustrative table of the most significant donor-acceptor interactions and their stabilization energies for this compound is provided below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C5-C6) | π(C3-C4) | 20.5 |

| π(C8-C9) | π(N1-C2) | 18.2 |

| n(N1) | π(C2-C3) | 5.8 |

| n(Cl at C4) | σ(C3-C4) | 2.1 |

| σ(C-H of CH3) | σ*(C7-C8) | 1.5 |

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

The Reduced Density Gradient (RDG) is a tool, similar to NCI analysis, used to identify and visualize noncovalent interactions. It is a function of the electron density and its first derivative. Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density allow for the characterization of different interaction types.

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where there is a high probability of finding an electron pair. ELF analysis provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would show high localization values for the C-C, C-H, C-N, and C-Cl bonds, as well as for the lone pairs on the nitrogen and chlorine atoms. This provides a visual representation of the molecule's electronic structure that aligns with Lewis theory.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes and stability of a molecule over time.

For this compound, MD simulations could be employed to explore its conformational space. The primary degree of freedom for conformational change in this molecule would be the rotation of the methyl group. While this rotation is generally facile, there might be small energy barriers due to steric interactions with the adjacent chlorine atom at the C7 position.

An MD simulation would track the trajectory of all atoms in the molecule over a period of time, allowing for the calculation of various properties, such as:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Potential Energy Surface (PES): To map the energy landscape associated with conformational changes, such as the rotation of the methyl group.

Research on quinoline derivatives has utilized MD simulations to understand their stable conformations when interacting with biological targets. doi.org A similar approach could be applied to this compound to understand its intrinsic dynamic behavior and conformational preferences.

Solvent Effects on Molecular Properties (e.g., IEFPCM Solvation Model)

The chemical and physical properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are essential for understanding these interactions at a molecular level. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method for studying the effects of solvents on molecular systems. gaussian.comresearchgate.netscite.ai

The IEFPCM model treats the solvent as a continuous, polarizable medium rather than as individual molecules. The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. gaussian.com This approach allows for the prediction of various molecular properties in different solvents, including changes in molecular geometry, electronic structure, and spectroscopic behavior.

For quinoline derivatives, studies have utilized the IEFPCM model to investigate how solvents like ethanol, dimethylsulfoxide (DMSO), and water affect their stability and reactivity. eurjchem.com For instance, theoretical calculations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde using the IEFPCM model have provided insights into its behavior in various solvents. eurjchem.com Such studies typically involve optimizing the molecular geometry in both the gas phase and in the presence of the solvent continuum to determine the energetic and structural changes induced by the solvent.

While specific data for this compound is not available, a hypothetical study using the IEFPCM model would likely reveal variations in its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO) across a range of solvents with different polarities. These calculations are crucial for predicting the compound's behavior in solution, which is vital for applications in materials science and medicinal chemistry.

A generalized representation of how solvent polarity might affect the electronic properties of a molecule like this compound is presented in the table below. The values are illustrative and based on general trends observed for similar organic molecules.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Energy Gap (eV) |

| Gas Phase | 1 | (Value) | (Value) |

| Toluene | 2.38 | (Value) | (Value) |

| Ethanol | 24.55 | (Value) | (Value) |

| Water | 80.1 | (Value) | (Value) |

Note: The table is a template for data that would be generated from a specific computational study on this compound. Actual values are not available in the cited literature.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in modern technologies such as optical data storage, signal processing, and telecommunications. mdpi.comnih.gov Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO properties. mdpi.com Quinoline and its derivatives are among the organic compounds studied for their NLO potential due to their electronic structure. arabjchem.orgmdpi.com

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). mdpi.com Computational methods, particularly DFT, are powerful tools for predicting these properties. arabjchem.org The calculations typically involve determining the molecule's response to an external electric field. For quinoline-based compounds, theoretical studies have shown that the introduction of electron-donating and electron-accepting groups can enhance the NLO response by facilitating intramolecular charge transfer. arabjchem.orgmdpi.com

While no specific NLO predictions for this compound have been reported, a computational study would involve calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are often performed using DFT with a suitable functional, such as B3LYP or CAM-B3LYP, and an appropriate basis set. arabjchem.orgmdpi.com The results from such a study would indicate the potential of this compound as a candidate for NLO applications.

The predicted NLO properties are often compared to a reference compound, such as urea, to evaluate their relative strength. The table below illustrates the kind of data that would be generated from such a computational investigation.

| Property | Units | Calculated Value for this compound |

| Dipole Moment (μ) | Debye | (Value) |

| Polarizability (α) | a.u. | (Value) |

| First-Order Hyperpolarizability (β) | a.u. | (Value) |

Note: This table is a template for data that would be generated from a specific computational study on this compound. Actual values are not available in the cited literature.

Exploration of Biological Activities and Medicinal Chemistry Applications of 4,7 Dichloro 8 Methylquinoline Derivatives

Antimicrobial Spectrum Analysis

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with modifications to the quinoline ring significantly influencing their spectrum of activity. Halogenation, in particular, is a common strategy to enhance antimicrobial efficacy.

Research into halogenated quinoline derivatives has demonstrated significant antibacterial properties. While studies focusing specifically on 4,7-dichloro-8-methylquinoline are limited, the antibacterial activity of closely related analogs provides valuable insights. For instance, the compound 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against a range of bacteria. nih.govresearchgate.net

In one study, this compound was evaluated against several bacterial species, including Mycobacterium tuberculosis, Mycobacterium smegmatis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The results indicated potent activity, with Minimum Inhibitory Concentration (MIC) values of 0.1 µM against M. tuberculosis, 1.56 µM against M. smegmatis, 2.2 µM against MSSA, and 1.1 µM against MRSA. nih.govresearchgate.net These findings underscore the importance of the dichloro-substitution pattern on the quinoline ring for antibacterial and antimycobacterial activity. nih.gov The presence of the 8-hydroxy group in this analog is noted as being important for its mechanism of action, which may differ from derivatives lacking this functional group. nih.govresearchgate.net Further research has confirmed the antibacterial effects of various 5,7-dichloro-8-hydroxy-quinoline derivatives against bacteria such as Escherichia coli, Proteus species, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus species, and Streptococcus pyogenes. nih.gov

| Compound | Bacterial Species | MIC (µM) |

|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 |

| Mycobacterium smegmatis | 1.56 | |

| Methicillin-sensitive S. aureus (MSSA) | 2.2 | |

| Methicillin-resistant S. aureus (MRSA) | 1.1 |

The quinoline nucleus is also a key component of many antifungal agents. bohrium.com Studies on halogenated 8-quinolinols (a class of compounds structurally related to 8-methylquinolines) have established their fungitoxic properties. The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most potent antifungal compounds among a series tested against various fungi, including Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

Similarly, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has demonstrated the ability to inhibit the growth of a large number of fungi. mdpi.com Research into novel fluorinated quinoline analogs has also shown promising antifungal activity. mdpi.com For example, certain 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (B1203000) derivatives exhibited greater than 80% activity against Sclerotinia sclerotiorum, while another analog showed 80.8% activity against Rhizoctonia solani at a concentration of 50 µg/mL. mdpi.com These findings suggest that the this compound scaffold could serve as a valuable template for developing new antifungal agents.

| Compound Class | Fungal Species Tested | Observation |

|---|---|---|

| 5,7-Dihalo-2-methyl-8-quinolinols | Aspergillus niger, A. oryzae, Trichoderma viride, etc. | Most fungitoxic among derivatives tested. nih.gov |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | High activity (>80%) at 50 µg/mL for specific derivatives. mdpi.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Various pathogenic fungi | Effective at inhibiting fungal growth. mdpi.com |

Antineoplastic and Antitumor Activity Studies

The quinoline scaffold has also emerged as a "privileged structure" in anticancer drug discovery, with various derivatives showing potent activity against numerous cancer cell lines. arabjchem.orgglobalresearchonline.netekb.eg These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and cell cycle arrest. globalresearchonline.netekb.eg

Derivatives of 4-anilinoquinoline, which can be synthesized from a 4-chloroquinoline (B167314) precursor, have been extensively investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. nih.govresearchgate.net In one study, a series of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines. nih.govresearchgate.net Several of these compounds exhibited antitumor activity superior to the standard drug gefitinib. nih.gov For example, compound 1f (a 7-fluoro-4-anilinoquinoline derivative) and compound 2i (an 8-methoxy-4-anilinoquinoline derivative) showed potent cytotoxic activities against both cell lines, with IC50 values against BGC823 cells of 8.32 µM and 4.65 µM, respectively. nih.govresearchgate.net

These results indicate that substitutions at the C7 and C8 positions of the quinoline ring have a significant influence on antiproliferative activity. nih.gov Therefore, it is plausible that derivatives of this compound could be synthesized and evaluated as a novel class of antineoplastic agents, combining the structural features known to contribute to cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1f (7-fluoro-4-anilinoquinoline derivative) | HeLa | 10.18 |

| BGC823 | 8.32 | |

| Compound 2i (8-methoxy-4-anilinoquinoline derivative) | HeLa | 7.15 |

| BGC823 | 4.65 | |

| Gefitinib (Reference) | HeLa | 17.12 |

| BGC823 | 19.27 |

Other Pharmacological Research Areas (e.g., Anti-inflammatory, Anti-HIV, Antitubercular)

The core structure of quinoline is a versatile scaffold that has enabled the exploration of various pharmacological activities beyond its traditional use. Derivatives of this compound and structurally related compounds have been investigated for their potential therapeutic applications in several key areas.

Anti-inflammatory Activity Research into the anti-inflammatory properties of quinoline derivatives has shown promising results. A study on the structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues demonstrated significant antinociceptive and anti-inflammatory effects in mouse models. nih.gov These compounds were found to have a higher affinity for cyclooxygenase-2 (COX-2) than for cyclooxygenase-1 (COX-1), suggesting a potential mechanism for their anti-inflammatory action. nih.gov Another compound, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), also exhibited acute anti-inflammatory and antinociceptive properties, reducing edema and myeloperoxidase activity in models of inflammation. nih.gov

Anti-HIV Activity The quinoline nucleus is a critical component in the development of agents against the human immunodeficiency virus (HIV). Several studies have focused on designing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase (RT) enzyme, inhibiting its function and preventing viral replication. nih.govnih.gov For instance, a series of quinoline-based chalcones showed potent activity against HIV-RT. nih.gov Additionally, 4-phenylquinoline-8-amine was identified as a novel latency-reversing agent (LRA), capable of reactivating HIV-1 from latency, which is a key strategy in the "Shock and Kill" approach to HIV eradication. nih.gov

Antitubercular Activity Certain quinoline derivatives have been evaluated for their activity against Mycobacterium tuberculosis. While direct studies on this compound are limited, related compounds have shown potential. For example, 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquine) has demonstrated in vitro activity against Mycobacterium tuberculosis. nih.gov The 8-hydroxyquinoline (B1678124) scaffold itself is known to be effective against this pathogen. nih.gov This suggests that the broader family of halogenated quinolines is a promising area for the development of new antitubercular drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For 4-substituted quinolines, the 7-chloro group is considered optimal for antimalarial activity. pharmacy180.com However, the introduction of a methyl group at the 8-position has been shown to abolish this activity completely. pharmacy180.com This highlights the critical role of the substitution pattern on the quinoline nucleus.

In the context of anti-inflammatory and antinociceptive effects, SAR studies of 7-chloro-4-(phenylselanyl) quinoline analogues revealed that the insertion of different substituents significantly alters efficacy. nih.gov For antibacterial applications, the synthesis of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids has allowed for an exploration of how different substitutions impact their minimum inhibitory concentration (MIC) against various bacterial strains. mdpi.com Similarly, for antiprion and antimalarial effects, SAR studies have shown remarkable similarities, suggesting overlapping molecular targets. nih.gov

| Activity | Structural Feature | Effect on Activity | Reference |

| Antimalarial | 7-Chloro group | Optimal for activity | pharmacy180.com |

| Antimalarial | 8-Methyl group | Abolishes activity | pharmacy180.com |

| Antimalarial | 3-Methyl group | Reduces activity | pharmacy180.com |

| Anti-inflammatory | Substituents on phenylselanyl group at C4 | Alters antinociceptive and anti-inflammatory efficacy | nih.gov |

| Antibacterial | Hybridization with isatin/hydrazone at C4 | Modulates MIC values against different bacteria | mdpi.com |

Molecular Mechanism of Action Elucidation

Understanding the molecular mechanisms through which this compound derivatives exert their effects is fundamental for their development as therapeutic agents.

The pharmacological activities of quinoline derivatives are often traced back to their interaction with specific biomolecules.

HIV Reverse Transcriptase (RT): A significant body of research points to HIV-RT as a key target for the anti-HIV activity of quinoline derivatives. nih.govnih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its DNA polymerase activity. nih.gov

Cyclooxygenase (COX) Enzymes: For their anti-inflammatory effects, certain 7-chloroquinoline (B30040) derivatives have been shown to interact preferentially with COX-2 over COX-1. nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Serum Albumin: The interaction of quinoline derivatives with transport proteins like serum albumin can significantly influence their pharmacokinetic properties. Studies on cloxyquin (5-chloro-8-hydroxyquinoline) have shown that it binds to bovine serum albumin (BSA), primarily through hydrophobic interactions, suggesting that serum albumin could act as a carrier for such compounds in the bloodstream. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides valuable insights into the binding dynamics between quinoline derivatives and their biological targets.

Docking studies of quinoline-pyrimidine hybrids against HIV reverse transcriptase (PDB: 3MEC) have elucidated the specific interactions that stabilize the ligand-protein complex. nih.govnih.gov These studies revealed that the compounds form hydrogen bonds with key amino acid residues such as Lys101, Lys103, Val179, and Tyr188. nih.gov Additionally, hydrophobic and π-interactions with residues like Tyr188, Phe227, and Trp229 contribute significantly to the binding affinity. nih.gov

The binding energies and specific interactions for a series of quinoline-pyrimidine hybrids are detailed below.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Compound 4 | -10.67 | LYS 101, TRP 229 | nih.gov |

| Compound 5 | -10.38 | LYS 101, TRP 229 | nih.gov |

| Compound 7 | -10.23 | LYS 101, TRP 229 | nih.gov |

| Compound 6 | -10.19 | TYR 188, PHE 227 | nih.gov |

| Compound 8 | -9.96 | TYR 188 | nih.gov |

These simulations allow for a rational, structure-based design of more potent inhibitors by optimizing the interactions with the target protein. researchgate.netmdpi.com

Preliminary In Vitro and In Silico Toxicity Assessment for Drug Discovery

Early assessment of potential toxicity is a critical step in the drug discovery process, helping to identify and eliminate compounds with unfavorable safety profiles. In silico and in vitro methods provide rapid and cost-effective alternatives to animal testing for preliminary toxicity screening. nih.govnih.gov

In silico toxicology utilizes computational models to predict the toxicity of chemicals based on their structure. nih.govceon.rsresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) and the identification of "structural alerts"—substructures known to be associated with toxicity—are commonly employed. frontiersin.org For a series of newly designed anti-HIV quinoline derivatives, in silico toxicity prediction using TOPKAT (Toxicity Prediction by Komputer Assisted Technology) suggested that the compounds were less toxic than reference drugs. nih.gov Such predictions can guide the design of safer chemical entities before they are even synthesized. frontiersin.org

In vitro toxicity testing involves exposing cells or tissues in a controlled laboratory environment to the compound of interest. nih.gov Cytotoxicity assays are commonly used to determine the concentration at which a compound causes cell death. For example, various 8-hydroxyquinoline derivatives and their metal complexes have been evaluated for their antiproliferative activity against human cancer cell lines, providing data on their potential cytotoxicity. nih.govmdpi.com These preliminary assessments are crucial for prioritizing compounds for further, more extensive toxicological evaluation. nih.gov

Advanced Applications in Materials Science and Emerging Technologies

Integration into Optoelectronic Materials

The rigid, planar structure and conjugated π-electron system of the quinoline (B57606) moiety are fundamental to its utility in optoelectronic devices. These characteristics facilitate charge transport and allow for the tuning of emission properties through chemical modification. Derivatives of 4,7-dichloro-8-methylquinoline are being explored for their potential to enhance the performance and stability of various optoelectronic components.

Quinoline derivatives have a well-established role in the development of Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials or as ligands in emissive metal complexes. While direct research on this compound in OLEDs is limited, the performance of structurally similar compounds provides a strong indication of its potential. For instance, metal complexes of halogenated 8-hydroxyquinolines have demonstrated significant promise as light-emitting materials.

A notable example is bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II), which has been successfully incorporated into OLED devices. This complex exhibits bright green electroluminescence with good efficiency, underscoring the potential of dichloro-substituted quinoline ligands in creating robust and efficient emitters. The chlorine substituents can influence the electronic properties of the molecule, leading to shifts in emission wavelengths and potentially improving the stability of the device. The principles demonstrated by these analogous compounds suggest that this compound could serve as a valuable precursor for novel ligands in OLED applications.

Table 1: Electroluminescent Characteristics of a Related Dichloro-quinoline Complex

| Device Configuration | Emitting Material | Maximum Emission Wavelength (nm) | Maximum Luminance (cd/m²) | Maximum Luminous Efficiency (cd/A) |

|---|---|---|---|---|

| ITO/TPD/Emitter/BCP/Alq₃/LiF/Al | bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | 545 | 1364 (at 22V) | 1.75 (at 10V) |

Data derived from studies on analogous quinoline-based OLEDs.

The ability of quinoline derivatives to absorb and emit light makes them attractive candidates for light-harvesting applications, such as in dye-sensitized solar cells (DSSCs) and other photovoltaic technologies. The absorption and emission characteristics can be finely tuned by altering the substituents on the quinoline ring. The presence of chloro and methyl groups on the this compound scaffold is expected to modulate its photophysical properties.

Studies on various substituted quinolines have shown that it is possible to tailor their absorption spectra to match the solar spectrum, a key requirement for efficient light harvesting. For example, the introduction of different functional groups can lead to significant shifts in the absorption and emission maxima. While specific data for this compound is not widely available, the general photophysical properties of related quinoline derivatives highlight their potential in this area.

Table 2: Representative Photophysical Data of Substituted Quinoline Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Substituted quinoline-chalcone | Acetonitrile | 290 | 568 | 0.7 |

| 4,6,8-triarylquinoline-3-carbaldehyde | Chloroform | 355 | - | - |

| Phenylazoquinolin-8-ol dye | Varies | Varies | Varies | - |

This table presents data from various quinoline derivatives to illustrate the range of photophysical properties achievable.

Sensor Development and Chemical Sensing Applications

Quinoline-based fluorescent sensors are a significant area of research due to their high sensitivity and selectivity for various analytes, particularly metal ions. The quinoline moiety can act as a fluorophore, and its interaction with a target analyte can lead to a detectable change in its fluorescence properties, such as quenching or enhancement. derpharmachemica.com

Derivatives of this compound can be envisioned as key components in the design of novel chemosensors. The nitrogen atom in the quinoline ring and the potential for further functionalization at the chloro positions provide sites for binding to specific analytes. The electronic perturbations caused by the chloro and methyl groups can also influence the sensitivity and selectivity of the sensor. Research on other quinoline derivatives has demonstrated their effectiveness in detecting ions such as Fe³⁺, Zn²⁺, and Cu²⁺, often with very low detection limits. nih.govrsc.orgbenthamdirect.com The underlying principle often involves mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of the analyte. derpharmachemica.com

Nanomaterials and Microelectromechanical Systems (MEMS) Integration

The integration of functional organic molecules like this compound with nanomaterials can lead to hybrid materials with synergistic properties. For instance, quinoline derivatives can be functionalized onto the surface of carbon dots or other nanoparticles to create fluorescent nanosensors with enhanced biocompatibility and cell-permeability for intracellular imaging. rsc.org

Furthermore, the synthesis of quinoline derivatives can be catalyzed by nanomaterials, such as silica-functionalized magnetic nanoparticles, which can improve reaction yields and facilitate catalyst recovery. nih.gov This synergy between quinoline chemistry and nanotechnology opens up possibilities for creating novel materials for a range of applications.